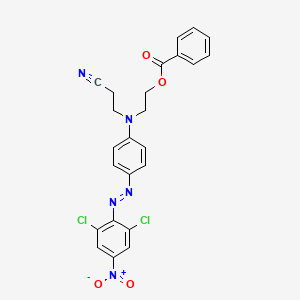

Disperse orange 62

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37672-70-1 |

|---|---|

Molecular Formula |

C24H19Cl2N5O4 |

Molecular Weight |

512.3 g/mol |

IUPAC Name |

2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl benzoate |

InChI |

InChI=1S/C24H19Cl2N5O4/c25-21-15-20(31(33)34)16-22(26)23(21)29-28-18-7-9-19(10-8-18)30(12-4-11-27)13-14-35-24(32)17-5-2-1-3-6-17/h1-3,5-10,15-16H,4,12-14H2 |

InChI Key |

SAOBGDZFYGSXJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Disperse Orange 62

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and precursors for the monoazo dye, Disperse Orange 62 (C.I. 11239). The synthesis involves a multi-step process, beginning with the preparation of two key precursors: 2,6-dichloro-4-nitroaniline and 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate. This is followed by the diazotization of the aniline derivative and subsequent azo coupling with the benzoate coupling component.

Core Synthesis Pathway

The synthesis of this compound is achieved through the following sequential reactions:

-

Synthesis of Precursor A (Diazo Component): Preparation of 2,6-dichloro-4-nitroaniline via the chlorination of p-nitroaniline.

-

Synthesis of Precursor B (Coupling Component): A two-step synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate, commencing with the cyanoethylation of N-phenylethanolamine to form 2-((2-cyanoethyl)(phenyl)amino)ethanol, followed by its benzoylation.

-

Final Dye Synthesis: The diazotization of 2,6-dichloro-4-nitroaniline and its subsequent azo coupling reaction with 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate to yield this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the precursors and the final dye product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 2,6-dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 87 - 96.6 | 185 - 194 |

| 2-((2-cyanoethyl)(phenyl)amino)ethanol | C₁₁H₁₄N₂O | 190.24 | High (Typical for Michael Additions) | Not specified |

| 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate | C₁₈H₁₈N₂O₂ | 294.35 | High (Typical for Schotten-Baumann) | Not specified |

| This compound | C₂₅H₂₁Cl₂N₅O₄ | 526.37 | High (Typical for Azo Coupling) | Not specified |

Experimental Protocols

Synthesis of 2,6-dichloro-4-nitroaniline (Precursor A)

Multiple methods exist for the synthesis of 2,6-dichloro-4-nitroaniline from p-nitroaniline. Below are two common protocols.

Protocol 1.A: Chlorination using Potassium Chlorate

-

Materials: p-Nitroaniline, concentrated hydrochloric acid, potassium chlorate, water, glacial acetic acid, ethanol.

-

Procedure:

-

In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid, warming the mixture to 50°C.

-

Separately, prepare a solution of 16.4 g of potassium chlorate in 350 ml of water.

-

Gradually add the potassium chlorate solution to the p-nitroaniline solution from a dropping funnel at approximately 25°C.

-

After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with water, followed by a small amount of alcohol.

-

Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol.

-

-

Expected Yield: 87% of lemon-yellow needles with a melting point of 185-188°C.[2]

Protocol 1.B: Chlorination using Chlorine Bleaching Liquor

-

Materials: p-Nitroaniline, dilute aqueous hydrochloric acid or nitric acid, chlorine bleaching liquor (e.g., sodium hypochlorite solution), dispersing agent.

-

Procedure:

-

Suspend 1 mole of p-nitroaniline in 3-6 moles of dilute aqueous hydrochloric acid or nitric acid containing a dispersing agent.

-

Cool the suspension to 5-10°C.

-

Introduce the chlorine bleaching liquor. The formation of 2-chloro-4-nitroaniline occurs at 5-10°C, followed by the formation of 2,6-dichloro-4-nitroaniline, initially at 15-20°C.

-

Once 90-95% conversion to the dichloro product is achieved, raise the temperature to 70°C without further addition of the bleaching liquor.

-

Conduct post-chlorination by adding more chlorine bleaching liquor at a temperature between 20°C and 70°C.[3]

-

Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate (Precursor B)

This synthesis is a two-step process.

Step 2.A: Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethanol

-

Reaction Type: Cyanoethylation (a Michael addition).

-

Materials: N-phenylethanolamine, acrylonitrile, and a basic catalyst (e.g., sodium hydroxide or a quaternary ammonium hydroxide).

-

Generalized Procedure:

-

In a reaction vessel, dissolve N-phenylethanolamine in a suitable solvent.

-

Add a catalytic amount of a strong base.

-

Slowly add acrylonitrile to the reaction mixture, maintaining the temperature, as the reaction is exothermic.

-

Stir the mixture until the reaction is complete (monitored by TLC or GC).

-

Neutralize the catalyst with a weak acid.

-

The product can be isolated by extraction and purified by distillation or chromatography.

-

Step 2.B: Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate

-

Reaction Type: Benzoylation (an esterification, often under Schotten-Baumann conditions).

-

Materials: 2-((2-cyanoethyl)(phenyl)amino)ethanol, benzoyl chloride, a base (e.g., pyridine or aqueous sodium hydroxide), and a suitable solvent (e.g., dichloromethane or a two-phase system).

-

Generalized Procedure:

-

Dissolve 2-((2-cyanoethyl)(phenyl)amino)ethanol in the chosen solvent.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride to the reaction mixture with vigorous stirring.

-

Allow the reaction to proceed to completion.

-

If using an aqueous base, separate the organic layer. Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Synthesis of this compound

-

Reaction Type: Diazotization followed by azo coupling.

-

Materials: 2,6-dichloro-4-nitroaniline, sodium nitrite, a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate, and a suitable solvent system.

-

Generalized Procedure:

-

Diazotization:

-

In a beaker, suspend 2,6-dichloro-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Stir the mixture vigorously to form a fine slurry.

-

Cool the slurry to 0-5°C in an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water and cool the solution to 0-5°C.

-

Add the cold sodium nitrite solution dropwise to the cold aniline slurry over 15-20 minutes, ensuring the temperature does not rise above 5°C. This forms the diazonium salt solution.[4]

-

-

Azo Coupling:

-

In a separate reaction vessel, dissolve the coupling component, 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate (1 equivalent), in a suitable solvent and cool to 0-5°C. The pH may need to be adjusted depending on the specific coupling conditions.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with efficient stirring, maintaining the temperature between 0-5°C.

-

Continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure complete coupling.

-

The precipitated this compound dye is then collected by filtration.

-

Wash the dye thoroughly with cold water until the filtrate is neutral.

-

Dry the final product in an oven at 60-80°C.[4]

-

For higher purity, the dye can be recrystallized from a suitable solvent.

-

-

Mandatory Visualizations

The following diagrams illustrate the key synthesis pathways.

Caption: Synthesis of Precursor A: 2,6-dichloro-4-nitroaniline.

Caption: Synthesis of Precursor B: 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate.

References

- 1. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoylation - Unacademy [unacademy.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-[[2-(benzoyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]propanenitrile (CAS Number: 37672-70-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-[[2-(benzoyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]propanenitrile, identified by CAS number 37672-70-1. Due to the limited availability of specific experimental spectra in public databases, this document focuses on the predicted spectroscopic characteristics based on the compound's functional groups. It also outlines standard experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this and structurally related molecules.

Predicted Spectroscopic Data

The structure of 3-[[2-(benzoyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]propanenitrile contains several key functional groups that will give rise to characteristic signals in various spectroscopic analyses. These include an aromatic nitro group, a nitrile group, an N,N-disubstituted aniline, a benzoate ester, and chlorinated aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (benzoate) | 7.4 - 8.1 | m | Protons on the benzoate ring. |

| Aromatic Protons (dichloro-nitrophenyl) | 7.8 - 8.3 | m | Protons on the dichloronitrophenyl ring. |

| Aromatic Protons (disubstituted aniline) | 6.8 - 7.9 | m | Protons on the central aniline ring, exhibiting characteristic shifts due to the azo and amino groups. |

| -O-CH₂- | 4.3 - 4.6 | t | Methylene protons adjacent to the benzoate oxygen. |

| -N-CH₂- (ethyl) | 3.7 - 4.0 | t | Methylene protons of the ethyl group attached to the aniline nitrogen. |

| -N-CH₂- (propyl) | 3.6 - 3.9 | t | Methylene protons of the propanenitrile group attached to the aniline nitrogen. |

| -CH₂-CN | 2.7 - 3.0 | t | Methylene protons adjacent to the nitrile group. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (ester) | 165 - 175 | Carbonyl carbon of the benzoate group. |

| Aromatic Carbons | 110 - 155 | A complex region with multiple signals from the three aromatic rings. Quaternary carbons will have distinct shifts. |

| -C-NO₂ | 145 - 155 | Carbon attached to the nitro group. |

| -C-Cl | 130 - 140 | Carbons attached to chlorine atoms. |

| -C-N=N- | 140 - 150 | Carbons involved in the azo linkage. |

| -C-N(CH₂CH₂CN)(CH₂CH₂O) | 145 - 155 | Quaternary carbon of the aniline ring. |

| Nitrile Carbon (-CN) | 115 - 125 | Characteristic shift for a nitrile group. |

| Methylene Carbons (-CH₂-) | 40 - 70 | Signals for the four methylene carbons in the ethyl and propanenitrile chains. |

Table 3: Predicted Infrared (IR) Spectroscopy Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| Aromatic C-H | 3000 - 3100 | Medium | Stretch |

| Aliphatic C-H | 2850 - 3000 | Medium | Stretch |

| Nitrile (C≡N) | 2220 - 2260 | Medium to Sharp | Stretch |

| Ester Carbonyl (C=O) | 1715 - 1735 | Strong | Stretch |

| Aromatic Nitro (N-O) | 1500 - 1550 and 1335 - 1370 | Strong, two bands | Asymmetric and Symmetric Stretch[1][2][3][4] |

| Azo (-N=N-) | ~1400 - 1450 | Weak to Medium | Stretch |

| C-O (ester) | 1250 - 1300 and 1000 - 1150 | Strong | Asymmetric and Symmetric Stretch |

| C-N (aromatic amine) | 1250 - 1350 | Strong | Stretch |

| C-Cl | 700 - 850 | Strong | Stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z Value | Possible Fragment Ion | Notes |

| [M]+ | C₂₄H₁₉Cl₂N₅O₄ | The molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).[5][6][7] |

| [M - C₇H₅O₂]⁺ | Loss of the benzoyloxy group | Cleavage of the ester bond. |

| [M - C₃H₄N]⁺ | Loss of the propanenitrile side chain | Cleavage of the bond to the aniline nitrogen. |

| Ar-N=N-Ar' fragments | Cleavage of the azo bond | Characteristic fragmentation for azo dyes. |

| C₇H₅O⁺ | Benzoyl cation | A common fragment from benzoate esters. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for CAS number 37672-70-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the ionization technique.

-

Ionization: Employ a suitable ionization technique. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Ionization (EI) can also be used, but may lead to extensive fragmentation.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., Orbitrap, FT-ICR) to obtain accurate mass measurements for elemental composition determination.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. The isotopic pattern for chlorine should be carefully examined.

Visualizations

As no specific signaling pathways involving this compound are documented, the following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like CAS 37672-70-1.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility of Disperse Orange 62 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Orange 62 (CAS No. 37672-70-1, 58051-95-9), a monoazo dye. While specific quantitative solubility data in a wide range of organic solvents is not extensively published, this document outlines a detailed experimental protocol for its determination. This guide serves as a valuable resource for laboratory professionals requiring the dissolution of this dye for various applications, including but not limited to, analytical standard preparation, formulation development, and toxicological studies. A clear distinction is also made between this compound and the chemically distinct Solvent Orange 62 to prevent data misattribution.

Introduction to this compound

This compound, with the Colour Index name C.I. 11239, is an organic compound used primarily as a disperse dye.[1] Its molecular structure, characterized by a single azo group, renders it sparingly soluble in water but imparts an affinity for more hydrophobic media.[2] Understanding its solubility in various organic solvents is critical for its effective application and study in diverse scientific fields. Accurate solubility data is fundamental for preparing solutions of known concentrations for analytical testing, for developing stable formulations in product development, and for conducting meaningful in vitro and in vivo toxicological assessments.

It is imperative to distinguish this compound from a similarly named but chemically different compound, Solvent Orange 62 (C.I. 12714; CAS No. 52256-37-8).[3] The latter is a metal complex dye with a different molecular formula and, consequently, distinct physicochemical properties, including solubility.[3][4] This guide pertains exclusively to this compound.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield a comprehensive set of quantitative solubility data for this compound in common organic solvents. One study noted its dissolution in dimethylformamide (DMF) at a concentration of 3 g/L for electrochemical analysis, indicating its solubility is at least that high in this particular solvent.[2] However, this was not a formal solubility limit determination.

Given the lack of publicly available data, researchers must determine the solubility of this compound in their specific solvent systems experimentally. The following table is provided as a template for recording such empirical data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

|---|---|---|---|---|

| Acetone | ||||

| Acetonitrile | ||||

| Chloroform | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Ethyl Acetate | ||||

| Methanol |

| Toluene | | | | |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using UV-Visible spectrophotometry. This method is widely applicable, highly sensitive, and relies on the Beer-Lambert law.

Principle

The concentration of a solute in a solution is directly proportional to the absorbance of light at a specific wavelength. By creating a calibration curve with solutions of known concentrations, the concentration of a saturated solution, and thus the solubility, can be accurately determined.

Materials and Equipment

-

This compound (analytical standard grade)

-

Organic solvent of interest (HPLC or analytical grade)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Conical flasks or vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled water bath or incubator

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Syringes

Methodology

Step 1: Preparation of Standard Solutions

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in the chosen organic solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration (e.g., 100 mg/L).

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations.

Step 2: Determination of Maximum Absorbance Wavelength (λmax)

-

Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits maximum absorbance.

Step 3: Generation of the Calibration Curve

-

Set the spectrophotometer to the determined λmax.

-

Use the pure organic solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Step 4: Preparation of Saturated Solution

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is essential.

-

Agitate the mixture at a constant, recorded temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed at the same temperature to permit the excess solid to settle.

Step 5: Measurement and Calculation of Solubility

-

Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be precisely recorded.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Experimental workflow for the spectrophotometric determination of dye solubility.

Alternative Methodologies

While UV-Visible spectrophotometry is a robust method, other techniques can also be employed for solubility determination:

-

Gravimetric Method: This classic method involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent completely, and weighing the residual solid dye. While straightforward, it can be less accurate for dyes with low solubility.

-

High-Performance Liquid Chromatography (HPLC): An HPLC system with a suitable detector (e.g., UV-Vis or Diode Array) can be used to quantify the dye concentration in a saturated solution. This method is highly accurate and can also assess the purity of the dye. A calibration curve would be generated similarly to the spectrophotometric method.

The choice of method will depend on the available instrumentation, the required level of accuracy, and the properties of the solvent and solute.

References

An In-depth Technical Guide to the Photophysical Characteristics of Azo Disperse Dyes with a Focus on Disperse Orange 62

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Orange 62

This compound is a single azo class disperse dye with the chemical formula C₂₅H₂₁Cl₂N₅O₄ and a molecular weight of 526.37 g/mol [1]. Its CAS registry number is 58051-95-9[1]. Like other disperse dyes, it has low water solubility and is designed for dyeing hydrophobic fibers such as polyester[2]. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which act as the primary chromophore responsible for their color[3][4]. The photophysical properties of these dyes are dictated by their molecular structure, including the nature of aromatic rings and the presence of electron-donating and electron-withdrawing groups, as well as their interaction with the surrounding environment (solvatochromism)[3][4][5][6][7].

Core Photophysical Characteristics

The key photophysical characteristics of a fluorescent dye include its absorption and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime. These parameters are crucial for a wide range of applications, from textile dyeing to advanced materials and biological imaging.

Absorption and Emission Spectra

The absorption spectrum of an azo disperse dye like this compound is expected to show a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its orange color. The position of the absorption maximum (λmax) is influenced by the electronic structure of the molecule[3][4][6]. The emission spectrum, which is observed when the molecule fluoresces, is typically red-shifted with respect to the absorption spectrum (Stokes shift).

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is due to the differential solvation of the ground and excited states of the dye molecule[6][7]. Azo disperse dyes often exhibit significant solvatochromism, which can be exploited in sensing applications.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed[8]. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon[9]. These parameters are highly sensitive to the molecular environment and can be used to probe local conditions.

Data Presentation

The following tables summarize the expected range of photophysical properties for a disperse azo dye like this compound, based on data for similar compounds.

Table 1: Illustrative Photophysical Properties of a Representative Azo Disperse Dye

| Parameter | Symbol | Typical Value Range | Unit |

| Absorption Maximum | λabs | 400 - 500 | nm |

| Molar Extinction Coefficient | ε | 10,000 - 50,000 | M-1cm-1 |

| Emission Maximum | λem | 500 - 600 | nm |

| Stokes Shift | Δλ | 50 - 150 | nm |

| Fluorescence Quantum Yield | Φf | 0.01 - 0.3 | - |

| Fluorescence Lifetime | τ | 0.5 - 5 | ns |

Table 2: Illustrative Solvatochromic Effects on Absorption Maximum (λmax) of a Representative Azo Disperse Dye

| Solvent | Polarity Index | Typical λmax (nm) |

| n-Hexane | 0.1 | 450 |

| Toluene | 2.4 | 465 |

| Dichloromethane | 3.1 | 475 |

| Acetone | 5.1 | 480 |

| Ethanol | 5.2 | 490 |

| Methanol | 6.6 | 495 |

| Acetonitrile | 5.8 | 485 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 500 |

Experimental Protocols

Detailed methodologies for the determination of the key photophysical parameters are provided below.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission and the molar extinction coefficient.

Methodology:

-

Sample Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., spectroscopic grade acetone or dichloromethane) at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions in the same solvent to obtain solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum.

-

Absorption Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the absorption spectrum of each dilution from 300 to 700 nm against a solvent blank. The wavelength of maximum absorbance (λmax) is determined from the peak of the spectrum.

-

Molar Extinction Coefficient Calculation: According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit.

-

Emission Measurement: Use a spectrofluorometer. Excite the most dilute sample (absorbance ~0.05) at its λmax. Record the emission spectrum over a wavelength range starting from ~20 nm above the excitation wavelength to 750 nm. The wavelength of maximum emission (λem) is the peak of the emission spectrum.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of the sample relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Sample and Standard Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Data Acquisition: Record the absorption and emission spectra for all solutions. The excitation wavelength must be the same for both the sample and the standard.

-

Calculation: The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std) where Φf is the fluorescence quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime of the sample.

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to the sample's λmax and a fast single-photon detector.

-

Sample Preparation: Prepare a dilute solution of the dye with an absorbance of ~0.1 at the excitation wavelength.

-

Data Acquisition: Excite the sample with the pulsed laser and collect the fluorescence emission at the emission maximum through a monochromator. The arrival times of individual photons are recorded relative to the laser pulses.

-

Data Analysis: The collected data forms a histogram of photon counts versus time, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function (or a sum of exponentials for complex decays) after deconvolution with the instrument response function (IRF). The time constant of the exponential decay is the fluorescence lifetime (τ).

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for comprehensive photophysical characterization of a fluorescent dye.

Solvatochromism Conceptual Diagram

Caption: Conceptual diagram of positive solvatochromism.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermal Degradation Profile of Azo Disperse Dyes with a Focus on the Scarcity of Data for Disperse Orange 62

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermal degradation profile of disperse dyes, with a specific focus on the challenges presented by the lack of publicly available data for C.I. Disperse Orange 62. While a comprehensive thermal degradation profile for this compound cannot be constructed from current scientific literature, this document provides a detailed overview of the typical thermal behavior of related azo disperse dyes and outlines the standard experimental protocols used for such analyses.

Introduction to the Thermal Stability of Azo Disperse Dyes

Azo disperse dyes are a significant class of colorants used extensively in the textile industry for dyeing hydrophobic fibers such as polyester. Their thermal stability is a critical parameter, influencing their application in high-temperature dyeing processes and the overall durability of the colored materials. The thermal degradation of these dyes is a complex process involving the cleavage of the characteristic azo bond (-N=N-) and the breakdown of the aromatic structures. This degradation can be influenced by the dye's molecular structure, the presence of various substituents, and the surrounding atmosphere. Generally, the decomposition of azo dyes occurs in a specific temperature range, which can be precisely measured using thermal analysis techniques. For instance, many azo dyes exhibit degradation temperatures in the range of 200-270°C.[1]

The Case of this compound: A Data Gap

General Thermal Degradation Profile of Azo Disperse Dyes

Based on studies of other azo disperse dyes, a general thermal degradation profile can be outlined. The thermal decomposition typically proceeds through several stages, which can be characterized by mass loss events observed in Thermogravimetric Analysis (TGA).

Key Observations from Thermal Analysis of Azo Dyes:

-

Initial Stage: A minor mass loss may be observed at lower temperatures, typically below 150°C, corresponding to the loss of moisture or volatile impurities.

-

Main Degradation Stage: The primary decomposition of the dye molecule occurs at higher temperatures. For many azo dyes, this process starts around 200°C and can extend to 400°C or higher.[1] This stage is characterized by a significant and rapid mass loss. A study on a novel azo dye showed that decomposition started at 290°C, with a weight loss of 68.27% up to 600°C, indicating good thermal stability up to the onset temperature.[3]

-

Char Formation: Following the main degradation, a certain percentage of char residue may remain at high temperatures.

The presence of different functional groups on the aromatic rings of the azo dye molecule can significantly influence its thermal stability. The addition of certain azo dyes to polyester fabrics has been shown to improve the thermal stability of the polymer.[4]

Table 1: Illustrative Thermal Degradation Data for a Generic Azo Disperse Dye (Hypothetical Data)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

| Moisture Loss | ~100 | ~110 | 1-2 |

| Main Decomposition | ~290 | ~350 | ~60-70 |

| Final Char Residue | >600 | - | ~30 |

Note: This table is for illustrative purposes only and is based on general findings for azo dyes. It does not represent actual data for this compound.

Experimental Protocols for Thermal Analysis of Dyes

To determine the thermal degradation profile of a dye like this compound, a series of well-established thermal analysis techniques would be employed. The following are detailed methodologies for the key experiments.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and the composition of the material.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample of the dye (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

-

The sample is heated in the TGA furnace under a controlled atmosphere, usually an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A linear heating rate is applied, for example, 10°C/min or 20°C/min, over a specified temperature range (e.g., from ambient temperature to 800°C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of degradation, peak degradation temperatures, and percentage mass loss at each stage.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This provides information on melting points, glass transitions, and exothermic or endothermic decomposition processes.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small amount of the dye sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify thermal transitions such as melting (endothermic peak) and decomposition (can be exothermic or endothermic).

-

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the volatile and semi-volatile organic compounds that are evolved during the thermal decomposition of the dye.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

A very small amount of the dye sample is placed in a pyrolysis tube.

-

The sample is rapidly heated to a specific temperature (pyrolysis temperature) in an inert atmosphere. This temperature can be determined from the TGA data (e.g., the peak degradation temperature).

-

The thermal degradation products (pyrolysates) are swept into the GC column by a carrier gas.

-

The pyrolysates are separated based on their boiling points and affinity for the GC column stationary phase.

-

The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the chemical structure of the degradation products by comparing them to spectral libraries.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a disperse dye.

References

Unveiling the Toxicological Profile of Disperse Orange 62 and its Byproducts: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals.

Disperse Orange 62, a monoazo dye, is utilized in the textile industry for its dyeing properties. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its potential byproducts. Due to a scarcity of direct toxicological studies on the parent dye, this document focuses on the toxicological profiles of its manufacturing precursors and potential metabolic byproducts, offering a scientifically grounded assessment of its potential hazards.

Executive Summary

Direct toxicological data for this compound is limited. Therefore, a comprehensive safety assessment necessitates an evaluation of its constituent chemicals and potential degradation products. The manufacturing of this compound involves the use of 2,6-dichloro-4-nitroaniline and 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate. Under reductive conditions, such as those that can occur in the environment or through metabolic processes, azo dyes like this compound can cleave to form aromatic amines. The primary byproducts expected from the reductive cleavage of this compound are its original precursor, 2,6-dichloro-4-nitroaniline, and a second aromatic amine, p-amino-N-(2-cyanoethyl)-N-(2-benzoyloxyethyl)aniline.

This guide summarizes the known toxicological endpoints for these key byproducts, including acute toxicity, genotoxicity, and carcinogenicity. Detailed experimental protocols for key assays are provided to aid in the interpretation of the data and to facilitate further research.

Toxicological Profile of Byproducts

The toxicological assessment of this compound is largely inferred from the data available for its precursors and reductive cleavage products.

2,6-Dichloro-4-nitroaniline

This compound is a known precursor and a primary reductive cleavage product of this compound. It has been the subject of several toxicological investigations.

Data Presentation: Quantitative Toxicology of 2,6-Dichloro-4-nitroaniline

| Toxicological Endpoint | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 2400 mg/kg | [1] |

| Mouse | Oral | 1500 mg/kg | [2] | |

| Mouse | Intravenous | 56 mg/kg | [2] | |

| Genotoxicity | Salmonella typhimurium (Ames Test) | In vitro | Positive | [3] |

| Carcinogenicity | Rat (F344) | Feed | Not Carcinogenic | [4] |

| Mouse (B6C3F1) | Feed | Carcinogenic (Hepatocellular adenomas and carcinomas) | [4] |

Experimental Protocols: Key Assays for 2,6-Dichloro-4-nitroaniline

-

Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This in vitro assay is widely used to assess the mutagenic potential of a substance.[5][6][7][8] The protocol generally involves:

-

Tester Strains: Utilizing amino-acid dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2uvrA) that are sensitive to different types of mutations.[5][7]

-

Metabolic Activation: Conducting the assay with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[7][9]

-

Exposure: Exposing the bacterial strains to various concentrations of the test substance.

-

Scoring: Plating the treated bacteria on a minimal medium lacking the required amino acid. The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

-

-

Carcinogenicity Bioassay (NTP TR-219): Long-term in vivo studies are conducted to evaluate the carcinogenic potential of a chemical. The protocol for the National Toxicology Program (NTP) study on 2,6-dichloro-p-phenylenediamine (a related compound) provides a general framework:

-

Animal Model: Typically involves feeding studies in two rodent species, such as F344 rats and B6C3F1 mice.[4]

-

Dosing: Animals are administered the test substance in their feed at different dose levels for a significant portion of their lifespan (e.g., 103 weeks).[4]

-

Observation: Animals are monitored for clinical signs of toxicity and tumor development.

-

Histopathology: At the end of the study, a complete necropsy and histopathological examination of all major organs and any observed lesions are performed.

-

Data Analysis: Statistical analysis is used to determine if there is a significant increase in the incidence of tumors in the dosed groups compared to the control groups.[4]

-

p-Amino-N-(2-cyanoethyl)-N-(2-benzoyloxyethyl)aniline

Direct toxicological data for this specific aromatic amine, the other potential reductive cleavage product of this compound, is not publicly available. Therefore, a comparative toxicological assessment based on structurally similar compounds is necessary to infer its potential hazards.

Structural Analogs and Potential for Toxicity

This compound is a N,N'-substituted p-phenylenediamine derivative. P-phenylenediamines and their derivatives are known to have toxicological properties of concern, including skin sensitization and potential for oxidative stress and liver damage.[10][11]

-

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD): This widely used antioxidant has been shown to be toxic to aquatic organisms.[12] Its quinone derivative, 6PPD-quinone, is highly toxic to coho salmon and has been associated with oxidative stress and liver damage in humans.[10][13]

-

Other N-substituted p-phenylenediamines: Studies on various N-substituted p-phenylenediamines have indicated potential for reproductive and developmental toxicity, as well as being occupational allergens causing contact dermatitis.[12]

Given the structural similarities, there is a potential for p-amino-N-(2-cyanoethyl)-N-(2-benzoyloxyethyl)aniline to exhibit similar toxicological properties, including skin sensitization and other systemic effects. However, without direct experimental data, this remains a hypothesis that requires further investigation.

2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate

There is a lack of publicly available toxicological data for this manufacturing precursor of this compound.

Metabolic Pathways and Experimental Workflows

Understanding the metabolic fate of this compound is crucial for predicting its toxicological profile. The primary metabolic pathway of concern for azo dyes is the reductive cleavage of the azo bond.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical relationships in the toxicological assessment of this compound and a generalized workflow for in vitro genotoxicity testing.

Conclusions and Recommendations

The available data strongly suggests that the toxicological profile of this compound is driven by its byproducts, particularly 2,6-dichloro-4-nitroaniline. This compound has demonstrated genotoxic and carcinogenic potential in non-clinical studies. While direct evidence is lacking for the other primary byproduct, p-amino-N-(2-cyanoethyl)-N-(2-benzoyloxyethyl)aniline, its structural similarity to other N,N'-substituted p-phenylenediamines raises concerns about its potential for skin sensitization and other adverse health effects.

For a more complete toxicological assessment of this compound, the following research is recommended:

-

Direct Toxicological Testing of this compound: Conduct studies on the parent dye, including in vitro genotoxicity assays and skin sensitization tests.

-

Toxicological Evaluation of p-Amino-N-(2-cyanoethyl)-N-(2-benzoyloxyethyl)aniline: Synthesize and perform a full toxicological workup on this predicted metabolite to address the current data gap.

-

Metabolism Studies: Conduct in vitro and in vivo metabolism studies to confirm the reductive cleavage of this compound and identify all major metabolites.

This technical guide serves as a foundational resource for understanding the potential toxicological risks associated with this compound. The provided data and protocols are intended to inform further research and to support evidence-based safety assessments in the fields of toxicology and drug development.

References

- 1. fishersci.com [fishersci.com]

- 2. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nib.si [nib.si]

- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 7. enamine.net [enamine.net]

- 8. gentronix.co.uk [gentronix.co.uk]

- 9. scantox.com [scantox.com]

- 10. Widespread occurrence of two typical N, N'-substituted p-phenylenediamines and their quinones in humans: Association with oxidative stress and liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Navigating the Environmental Odyssey of Disperse Orange 62: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the environmental fate and persistence of the azo dye, Disperse Orange 62 (C.I. 11239). This whitepaper consolidates available data on the dye's physicochemical properties and its behavior in the environment, highlighting significant data gaps that present opportunities for future research.

This compound, a single azo class dye with the molecular formula C₂₅H₂₁Cl₂N₅O₄ and a molecular weight of 526.37 g/mol , is characterized by its dark orange appearance.[1] Despite its industrial use, specific experimental data on its environmental persistence, including its biodegradability, photodegradation, and hydrolysis, remain largely uncharacterized in publicly accessible literature.

Physicochemical Properties: The Foundation of Environmental Behavior

| Property | Value | Data Source |

| Molecular Formula | C₂₅H₂₁Cl₂N₅O₄ | [1] |

| Molecular Weight | 526.37 g/mol | [1] |

| CAS Registry Number | 58051-95-9 | [1] |

| Appearance | Orange grain | [2] |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Octanol-Water Partition Coefficient (Log Kₒw) | Data not available |

The lack of empirical data for water solubility and Log Kₒw is a significant impediment to accurately modeling the environmental fate of this compound. The octanol-water partition coefficient is a key parameter used to estimate the bioaccumulation potential of a chemical.[1] For other disperse dyes, such as Disperse Orange 30, bioconcentration studies have indicated a low potential for accumulation in fish.[3] However, the presence of two chlorine atoms in the structure of this compound could potentially influence its bioaccumulation potential differently.

Environmental Fate: A Puzzle with Missing Pieces

The environmental journey of this compound is governed by a series of processes that determine its persistence and potential for exposure to ecosystems.

Biodegradation: The Microbial Gauntlet

Azo dyes are generally known to be recalcitrant to aerobic biodegradation.[4] The initial and critical step in their breakdown is the reductive cleavage of the azo bond (-N=N-), which typically occurs under anaerobic conditions.[5] This process leads to the formation of aromatic amines, which may be further degraded under aerobic conditions.

For this compound, no specific studies detailing its biodegradation rates or half-life were identified. However, research on other disperse dyes provides some insights. For instance, a study on Disperse Orange 3 demonstrated its complete mineralization within 24 hours by an alkaliphilic bacterium, Pseudomonas DL17.[6][7] The degradation pathway involved the formation of metabolites such as p-nitroaniline, p-phenylenediamine, acetanilide, and catechol, with enzymes like azoreductase and nitroreductase playing a crucial role.[6]

Given the structure of this compound, which contains a d-chloro-nitroaniline moiety, its biodegradation is expected to involve the reduction of the nitro group and the cleavage of the azo bond. The resulting aromatic amines would be 2,6-dichloro-4-nitroaniline and a derivative of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate. The further degradation of these amines would be a key determinant of the overall environmental impact.

Hypothetical Anaerobic Biodegradation Pathway of this compound

Caption: Hypothetical anaerobic azo bond cleavage of this compound.

Photodegradation: The Influence of Light

The stability of dyes to light is a desirable characteristic for their application but can contribute to their environmental persistence. Studies on other disperse dyes have shown that photodegradation can occur, although the rates can be slow. For example, a study on various commercial dyes indicated that insoluble pigment-type dyes, including disperse dyes, degrade slower than water-soluble dyes, with a minimum of 80 days in natural sunlight required for appreciable degradation.[8] The specific quantum yield and half-life for the photodegradation of this compound are not documented.

Hydrolysis: Stability in Water

The ester group in the 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate portion of the this compound molecule could be susceptible to hydrolysis under certain pH conditions.[9] The rate of hydrolysis would influence the persistence of the parent dye molecule in aquatic environments. However, no experimental data on the hydrolysis rate constant for this compound or its benzoate ester component were found.

Experimental Protocols: A Blueprint for Future Research

To address the existing data gaps, standardized experimental protocols are essential. The following outlines general methodologies for assessing the key environmental fate parameters of this compound.

Ready Biodegradability Testing (OECD 301)

Due to the expected low water solubility of this compound, a suitable method for poorly soluble substances, such as the OECD 301F (Manometric Respirometry) or OECD 301B (CO₂ Evolution) test, would be appropriate.[2][10][11]

Workflow for OECD 301F Ready Biodegradability Test

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. an.shimadzu.com [an.shimadzu.com]

- 7. sciensage.info [sciensage.info]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate [dyestuffintermediates.com]

- 10. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of C.I. Disperse Orange 62 in Polyester Dyeing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of C.I. Disperse Orange 62 when dyeing polyester (polyethylene terephthalate, PET) fibers. The content covers the physicochemical properties of the dye, the principles of disperse dyeing, detailed experimental protocols, and the factors influencing dyeing efficacy.

Introduction to Disperse Dyes and Polyester Fiber

Polyester fibers are synthetic polymers characterized by their hydrophobic nature and highly crystalline structure. This chemical composition makes them resistant to conventional water-soluble dyes. Disperse dyes, a class of non-ionic colorants with low water solubility, are the primary choice for coloring polyester. The dyeing process is a complex interplay of temperature, dye chemistry, and fiber morphology. C.I. This compound is a monoazo disperse dye known for its application in achieving dark orange shades on polyester.

Physicochemical Properties of C.I. This compound

A foundational understanding of the dye's properties is crucial for optimizing the dyeing process.

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 58051-95-9[1] |

| Molecular Formula | C₂₅H₂₁Cl₂N₅O₄[1] |

| Molecular Weight | 526.37 g/mol [1] |

| Chemical Class | Monoazo |

| Appearance | Orange grain |

The Core Mechanism of Polyester Dyeing with this compound

The dyeing of polyester with this compound is a multi-stage process that can be understood through the "solid solution" or "diffusion" model. This process involves the transfer of the non-ionic dye from an aqueous dispersion into the amorphous regions of the hydrophobic polyester fiber.

The key stages are:

-

Dispersion in the Dyebath: this compound, being sparingly soluble in water, is milled into fine particles and dispersed in the dyebath with the aid of dispersing agents. These agents are typically anionic or non-ionic surfactants that prevent the aggregation of dye particles and ensure a stable, uniform dispersion.

-

Adsorption onto the Fiber Surface: The dyeing process is typically carried out at elevated temperatures (120-130°C) under pressure. The high temperature increases the kinetic energy of the dye molecules and causes the polymer chains in the amorphous regions of the polyester fiber to become more mobile, effectively opening up the fiber structure. This allows the dispersed dye particles to approach and adsorb onto the surface of the polyester fibers.

-

Diffusion into the Fiber Matrix: The adsorbed dye molecules then diffuse from the surface into the non-crystalline, amorphous regions of the polyester fiber. This is the rate-determining step in the dyeing process. The dye molecules are held within the fiber matrix by van der Waals forces and dipole-dipole interactions.

-

Fixation within the Fiber: Upon cooling, the amorphous regions of the polyester fiber contract, trapping the this compound molecules within the polymer matrix. This results in a stable and colorfast dyeing.

The following diagram illustrates the signaling pathway of the dyeing mechanism:

Experimental Protocols

While specific research on the kinetics and thermodynamics of this compound is limited, a general high-temperature exhaust dyeing protocol for disperse dyes on polyester can be adapted.

Materials and Equipment

-

Fabric: 100% Polyester fabric, scoured and bleached.

-

Dye: C.I. This compound.

-

Auxiliaries:

-

Dispersing agent (e.g., anionic or non-ionic surfactant).

-

Acetic acid (for pH control).

-

Sodium hydrosulfite and sodium hydroxide (for reduction clearing).

-

-

Equipment:

-

High-temperature, high-pressure (HTHP) laboratory dyeing machine.

-

Spectrophotometer for color measurement.

-

Launder-Ometer for fastness testing.

-

Crockmeter for rub fastness testing.

-

High-Temperature Exhaust Dyeing Procedure

-

Pre-treatment: The polyester fabric is first scoured in a solution containing a non-ionic detergent (e.g., 2 g/L) and sodium carbonate (e.g., 2 g/L) at 50°C for 30 minutes to remove any impurities. The fabric is then rinsed thoroughly and dried.

-

Dye Bath Preparation: A dyebath is prepared with a liquor-to-goods ratio of 1:50. The required amount of this compound is made into a paste with a dispersing agent and a small amount of water before being added to the dyebath. The pH of the dyebath is adjusted to 4.5-5.5 with acetic acid.[2]

-

Dyeing Cycle:

-

Reduction Clearing: After dyeing, a reduction clearing process is performed to remove any unfixed dye from the fiber surface. This is done by treating the fabric in a fresh bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 70-80°C for 15-20 minutes.

-

Post-treatment: The fabric is rinsed thoroughly with hot and cold water and then dried.

The following diagram illustrates the experimental workflow for the high-temperature exhaust dyeing of polyester:

Quantitative Data and Performance

| Fastness Property | Test Method | Rating |

| Light Fastness (Xenon Arc) | AATCC 16 | 6-7[3] |

| Washing Fastness | AATCC 61 | 4-5[3] |

| Sublimation Fastness | AATCC 117 | 5[3] |

| Rubbing Fastness (Dry) | AATCC 8 | 4[3] |

| Rubbing Fastness (Wet) | AATCC 8 | 4[3] |

Note: Ratings are on a scale of 1 to 5, with 5 being the highest fastness, except for light fastness which is on a scale of 1 to 8.

Influencing Factors on the Dyeing Mechanism

Several factors can significantly influence the efficiency and outcome of the polyester dyeing process with this compound.

-

Temperature: This is the most critical factor. Dyeing is typically carried out between 120°C and 130°C. Below the glass transition temperature of polyester (around 80°C), the diffusion of the dye into the fiber is negligible.

-

pH: An acidic pH of 4.5-5.5 is maintained to ensure the stability of the disperse dye and to prevent the hydrolysis of the polyester fiber.[2]

-

Dispersing Agents: The choice and concentration of the dispersing agent are crucial for maintaining a stable dye dispersion and preventing the formation of dye agglomerates, which can lead to unlevel dyeing.

-

Carriers: While high-temperature dyeing is the preferred method, carriers (swelling agents) can be used for dyeing at or near the boil (100°C). Carriers are organic compounds that swell the polyester fibers, allowing for dye penetration at lower temperatures. However, their use is declining due to environmental and health concerns.

-

Reduction Clearing: This post-dyeing treatment is essential for removing surface dye and improving the wet fastness properties of the dyed fabric.

The logical relationship between these influencing factors and the dyeing outcome is depicted below:

Conclusion

The mechanism of action of C.I. This compound in polyester dyeing is a well-understood process governed by the principles of diffusion and solid solution theory. Optimal dyeing is achieved under high-temperature and acidic conditions, with the careful selection of dispersing agents. While specific kinetic and thermodynamic data for this particular dye are not widely published, its excellent fastness properties make it a reliable choice for achieving vibrant and durable orange shades on polyester textiles. The experimental protocols and influencing factors detailed in this guide provide a robust framework for researchers and scientists working with this and similar disperse dyes.

References

"Disperse Orange 62" history and development as a disperse dye

An In-depth Technical Guide to Disperse Orange 62

Introduction

This compound, also known by its Colour Index name C.I. 11239, is a monoazo disperse dye.[1] Disperse dyes are a class of synthetic dyes with low water solubility, applied in aqueous dispersion for coloring hydrophobic fibers like polyester, cellulose acetate, and acrylic.[2][3][4] They are non-ionic molecules that can exist in a finely dispersed state in the dye bath with the aid of dispersing agents.[4] The application of these dyes typically occurs at high temperatures, which facilitates the diffusion of the dye molecules into the fiber structure.[3][5] This guide provides a comprehensive technical overview of this compound, covering its history, chemical properties, synthesis, application, and toxicological profile, with a focus on aspects relevant to researchers and scientists.

History and Development

The development of disperse dyes is intrinsically linked to the advent of synthetic hydrophobic fibers. The first disperse dyes were developed in 1922 by the Baden Aniline Soda Company in Germany for dyeing cellulose acetate fibers.[4][6] The growth of the polyester fiber industry after the 1950s led to a rapid expansion in the development and production of disperse dyes, establishing them as a major class in the dye industry.[4][6]

Chemical Properties and Structure

This compound is characterized as a single azo dye.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 11239 | [1] |

| CAS Number | 58051-95-9 | [1] |

| Molecular Formula | C25H21Cl2N5O4 | [1] |

| Molecular Weight | 526.37 g/mol | [1] |

| Appearance | Orange grain/powder | [7] |

| Solubility | Insoluble in water | [8] |

Synthesis and Manufacturing

The synthesis of this compound involves a diazotization and coupling reaction, a common method for producing azo dyes.[1] The manufacturing process can be summarized in the following steps:

-

Diazotization : 2,6-Dichloro-4-nitroaniline is diazotized. This involves treating the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.

-

Coupling : The resulting diazonium salt is then coupled with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate.[1] This reaction forms the final azo dye molecule.

Caption: Synthesis of this compound.

Dyeing Mechanism and Application

This compound is primarily used for dyeing polyester fibers. The dyeing process typically involves high temperatures (around 130°C) and pressure, or the use of a carrier to swell the fibers and facilitate dye uptake.[5] The general mechanism of disperse dyeing can be outlined as follows:

-

Dispersion : The dye is dispersed in the aqueous dye bath with the help of dispersing agents.

-

Adsorption : The dispersed dye particles are adsorbed onto the surface of the fiber.

-

Diffusion : At elevated temperatures, the dye molecules diffuse from the fiber surface into the amorphous regions of the polymer.

-

Fixation : Upon cooling, the dye molecules are trapped within the fiber, resulting in a colored material with good fastness properties.

Caption: General Disperse Dyeing Mechanism.

Performance and Fastness Properties

The performance of a dye is evaluated based on its fastness properties, which indicate the resistance of the color to various environmental factors. The fastness properties of this compound are summarized below.

| Fastness Property | Test Method | Rating | Reference |

| Light (Xenon) | ISO 105-B02 | 6-7 | [7] |

| Washing | ISO 105-CO3 | 4-5 | [7] |

| Sublimation | ISO 105-P01 | 5 | [7] |

| Rubbing (Wet) | ISO 105-X12 | 4 | [7] |

| Rubbing (Dry) | ISO 105-X12 | 4 | [7] |

| Perspiration | AATCC | Fading: 5, Staining: 5 | [1] |

| Ironing | AATCC | 4 | [1] |

Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

Analytical Methods

The analysis of this compound in textiles and environmental samples is crucial for quality control and regulatory compliance. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC) : Often coupled with UV-Vis or mass spectrometry (MS) detection, HPLC is a standard method for the separation and quantification of disperse dyes.[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can be used for the analysis of disperse dyes, sometimes after a derivatization step.[11]

-

Thin Layer Chromatography (TLC) : A simpler chromatographic technique used for the qualitative identification of dyes.[9]

-

Spectrophotometry : UV-Visible spectrophotometry can be used for the quantification of the dye in solution.

-

Cyclic Voltammetry : This electrochemical method has been used to study the reduction of this compound, which is relevant for understanding its degradation.[12]

Toxicology and Environmental Impact

The toxicological and environmental aspects of disperse dyes are of significant concern, particularly for a scientific audience.

Toxicology:

-

Skin Sensitization : Some disperse dyes are known to be contact allergens, causing skin sensitization and dermatitis in susceptible individuals when they come into contact with dyed textiles.[13][14][15] While specific data on this compound is limited in the search results, the general class of disperse dyes has been implicated in such reactions.

-

Mutagenicity and Carcinogenicity : Azo dyes, including some disperse dyes, can be reduced to form aromatic amines, some of which are known or suspected carcinogens.[15][16] The potential for mutagenic and genotoxic effects of azobenzene disperse dyes has been noted.[16]

Environmental Impact:

-

Wastewater Contamination : A significant portion of disperse dyes used in the dyeing process may not fix to the fiber and is released into wastewater.[17][18] The complex aromatic structure of these dyes makes them resistant to biodegradation, leading to their persistence in the environment.[13][18]

-

Ecotoxicity : The presence of disperse dyes in aquatic environments can be harmful to aquatic life.[13][19] They can reduce light penetration in water, affecting photosynthesis, and some dyes and their breakdown products can be toxic to aquatic organisms.[18][19]

Experimental Protocols

High-Temperature Disperse Dyeing of Polyester

Objective : To dye a polyester fabric sample with this compound using a high-temperature dyeing method.

Materials and Equipment :

-

Polyester fabric sample

-

This compound

-

Dispersing agent

-

Acetic acid

-

High-temperature, high-pressure dyeing machine

-

Beakers, graduated cylinders, and a balance

Procedure :

-

Prepare a dye bath containing this compound (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4-5.

-

Introduce the polyester fabric sample into the dye bath at room temperature.

-

Raise the temperature of the dye bath to 130°C at a rate of 2°C/minute.

-

Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.

-

Cool the dye bath to 70°C.

-

Rinse the dyed fabric with hot and then cold water.

-

Perform a reduction clearing step by treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide at 70°C for 15 minutes to remove unfixed surface dye.

-

Rinse the fabric thoroughly and allow it to dry.

Extraction of this compound from Polyester Fabric for Analysis

Objective : To extract this compound from a dyed polyester fabric for subsequent analysis by HPLC.

Materials and Equipment :

-

Dyed polyester fabric sample

-

Chlorobenzene (or another suitable solvent like dimethylformamide)

-

Soxhlet extraction apparatus or an ultrasonic bath

-

Rotary evaporator

-

Volumetric flask

-

HPLC system

Procedure :

-

Cut a small, weighed piece of the dyed polyester fabric into small pieces.

-

Place the fabric pieces in the thimble of a Soxhlet extractor.

-

Add chlorobenzene to the boiling flask and perform the extraction for several hours.

-

Alternatively, place the fabric pieces in a flask with a known volume of solvent and sonicate in an ultrasonic bath at an elevated temperature (e.g., 50°C) for a specified time (e.g., 15 minutes).[9]

-

After extraction, concentrate the solvent using a rotary evaporator.

-

Dissolve the residue in a suitable solvent (e.g., methanol) and transfer it to a volumetric flask.

-

Dilute to the mark with the solvent.

-

Filter the solution through a syringe filter before injecting it into the HPLC system.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. Disperse dye - Wikipedia [en.wikipedia.org]

- 4. The Development History Of Disperse Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 5. betakim.com.tr [betakim.com.tr]

- 6. researchgate.net [researchgate.net]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scialert.net [scialert.net]

- 14. sdc.org.uk [sdc.org.uk]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

Methodological & Application

Application Notes and Protocols for Dyeing PET Fibers with Disperse Orange 62

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of Polyethylene Terephthalate (PET) fibers with Disperse Orange 62. The information is intended for use in research and development environments.

Introduction

This compound is a monoazo disperse dye suitable for dyeing hydrophobic synthetic fibers such as polyester. Due to the crystalline and compact structure of PET fibers, dyeing is typically carried out at high temperatures (around 130°C) under pressure to ensure proper dye diffusion and fixation within the fiber matrix. This high-temperature exhaust dyeing method facilitates the swelling of the polyester fibers, allowing the non-ionic dye molecules to penetrate and become physically trapped within the amorphous regions of the polymer. The resulting coloration generally exhibits good fastness properties, making it suitable for various textile applications.

Quantitative Data